8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the Chemical Abstracts Service (CAS) number 332904-92-4. Its molecular formula is , and it has a molar mass of approximately 341.41 g/mol. This compound is classified under the purine derivatives, which are essential components in biochemistry, particularly in the structure of nucleotides and nucleic acids.
The synthesis of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves several chemical reactions that may include condensation and substitution reactions. The process often requires specific catalysts and elevated temperatures to ensure high yield and purity.
The molecular structure of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione features a purine base modified by various alkyl and amino groups. The structure can be represented using various notations:
InChI=1S/C18H23N5O2/c1-12(2)10-23-14-15(22(4)18(25)20-16(14)24)19-17(23)21(3)11-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,20,24,25)
CC(C)CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C
The compound exhibits a predicted density of approximately 1.26 g/cm³ and a predicted pKa value around 9.0 ± 0.70, indicating its potential behavior as a weak base in solution.
8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione participates in various chemical reactions:
The specific conditions for these reactions vary but generally require careful control of pH and temperature to optimize yields and minimize side products.
The mechanism of action for 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves interactions with biological targets such as enzymes or receptors. It is believed to modulate signaling pathways by binding to specific sites on proteins or nucleic acids, influencing cellular functions such as proliferation and apoptosis. Ongoing research aims to elucidate the precise pathways involved.
This compound is characterized by:
Key chemical properties include:
8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several significant applications:
This compound represents a versatile tool in both research and industrial applications due to its structural complexity and biological relevance.
CAS No.: 11088-09-8
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2